(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as FBM, is a synthetic compound with potential therapeutic applications. FBM belongs to the class of benzopyran derivatives, which are widely studied for their various biological activities.
Scientific Research Applications
Antioxidant and Radical Scavenging Activities
Chromones, including derivatives similar to "(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol," have been explored for their antioxidant properties. These compounds are present in significant amounts in the human diet and are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. These activities are believed to be linked to the antioxidant properties of chromones, such as their ability to neutralize active oxygen and scavenge free radicals, potentially delaying or inhibiting cell impairment leading to various diseases. The structural features important for radical scavenging activity include the double bond, a carbonyl group of the chromone nucleus, and specific hydroxyl groups Yadav et al., 2014.
Anti-Cancer Effects
Baicalein, a flavonoid compound derived from Scutellaria baicalensis and structurally related to chromones, exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma (HCC). This highlights the potential of chromone derivatives in developing novel anticancer drugs for HCC treatment. The mechanisms underlying these effects include modulation of various biological processes critical to cancer progression Bie et al., 2017.
Fluorescent Chemosensors
Chromone derivatives like 4-methyl-2,6-diformylphenol (DFP) have been employed as platforms for developing fluorescent chemosensors for detecting metal ions, anions, neutral molecules, and pH changes. These chemosensors exhibit high selectivity and sensitivity, showcasing the versatility of chromone-based compounds in analytical chemistry applications Roy, 2021.
Environmental and Biomonitoring
Fluoroalkylether compounds, which include certain chromone derivatives, have been identified in environmental and biomonitoring samples. They are part of the broader class of per- and polyfluoroalkyl substances (PFAS), which have raised environmental and health concerns. Studies on these compounds help bridge knowledge gaps on their environmental fate, effects, and potential for bioaccumulation Munoz et al., 2019.
Synthesis and Characterization
The synthesis and characterization of chromone derivatives, including those with fluorinated elements, are crucial for exploring their utility in various scientific and industrial applications. These compounds' unique properties, such as chemical inertness and thermal stability, make them valuable in materials science and chemical engineering Puts et al., 2019.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors play a crucial role in the cholinergic system, which is involved in various physiological processes including pain and inflammation .
Mode of Action
The compound interacts with its target, the α7 nAChRs, modulating their activity . This modulation leads to a decrease in inflammation-induced peripheral hypersensitivity and paw edema, particularly in male mice . The compound’s analgesic and anti-inflammatory effects can last up to 8 days after a single systemic administration .
Biochemical Pathways
Given the established function of the cholinergic system in pain and inflammation, it is likely that the compound influences pathways related to these processes
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is very stable in plasma for up to 1 hour . Its metabolism in human microsomes is faster than in rats, with ten metabolites of the compound detected in the microsomal samples . The compound reaches the brain within 10 minutes of intravenous administration, indicating that it crosses the blood-brain barrier . The peak plasma concentration in the intramuscular group was 163 ng/mL compared to 138 ng/mL in the subcutaneous group . The half-life of the compound after intramuscular and subcutaneous administration was approximately 1.5 hours .
Result of Action
The compound’s action results in a decrease in inflammation-induced peripheral hypersensitivity and paw edema . Notably, these effects are more pronounced in male mice than in female mice . The compound’s analgesic and anti-inflammatory effects can last up to 8 days after a single systemic administration .
properties
IUPAC Name |
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZSNFOXBWMXRK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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